

# An In-depth Technical Guide to the Pharmacokinetics of Oral AZD5153

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AZD5153 6-Hydroxy-2-naphthoic acid

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This technical guide provides a comprehensive overview of the pharmacokinetics of AZD5153, a novel, orally bioavailable, and reversible bivalent inhibitor of the bromodomain and extraterminal (BET) family protein BRD4.<sup>[1][2]</sup> AZD5153 is under investigation for its potential antineoplastic activity in various malignancies, including solid tumors and lymphomas.<sup>[1][3]</sup> Its unique bivalent binding mechanism, where it simultaneously ligates two bromodomains in BRD4, offers enhanced avidity and potent antitumor activity in preclinical models.<sup>[4]</sup> This document summarizes key pharmacokinetic data, details the experimental protocols used in its evaluation, and visualizes its mechanism of action.

## Pharmacokinetic Profile of AZD5153

AZD5153 has been evaluated in a first-in-human, Phase I clinical trial (NCT03205176) as both a monotherapy and in combination with the PARP inhibitor olaparib in patients with relapsed or refractory solid tumors.<sup>[1][3][5]</sup> The studies revealed that AZD5153 exhibits dose-dependent pharmacokinetics with minimal accumulation upon multiple dosing.<sup>[1][6]</sup>

Following oral administration, AZD5153 is absorbed with the time to reach maximum plasma concentration (T<sub>max</sub>) ranging from 0.5 to 3 hours.<sup>[3][7]</sup>

The terminal half-life (t<sub>1/2</sub>) of AZD5153 is approximately 6 hours.<sup>[3][7]</sup> Blood and urine samples were collected in clinical trials to characterize its metabolism and excretion pathways.<sup>[1]</sup>

A dose-proportional increase in maximum plasma concentration (C<sub>max</sub>) and area under the curve (AUC) was observed across the dose ranges tested in the Phase I study, indicating linear pharmacokinetics.<sup>[3][7]</sup>

## Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of AZD5153 administered as a monotherapy in adult patients.

Table 1: Single-Dose Plasma Pharmacokinetic Parameters of AZD5153 Monotherapy<sup>[8]</sup>

| AZD5153<br>Dose<br>Regimen | n | Cmax<br>(nmol/L)<br>[Mean ± SD] | Tmax (h)<br>[Median<br>(Range)] | AUC<br>(nmol·h/L)<br>[Mean ± SD] | t1/2 (h)<br>[Mean] |
|----------------------------|---|---------------------------------|---------------------------------|----------------------------------|--------------------|
| Once Daily<br>(QD)         |   |                                 |                                 |                                  |                    |
| 2 mg QD                    | 3 | Data not available              | 0.5 - 3                         | Data not available               | ~6                 |
| 5 mg QD                    | 3 | Data not available              | 0.5 - 3                         | Data not available               | ~6                 |
| 10 mg QD                   | 3 | Data not available              | 0.5 - 3                         | Data not available               | ~6                 |
| 30 mg QD                   | 3 | Data not available              | 0.5 - 3                         | Data not available               | ~6                 |
| 40 mg QD                   | 4 | Data not available              | 0.5 - 3                         | Data not available               | ~6                 |
| Twice Daily<br>(BID)       |   |                                 |                                 |                                  |                    |
| 10 mg BID                  | 5 | Data not available              | 0.5 - 3                         | Data not available               | ~6                 |
| 15 mg BID                  | 6 | Data not available              | 0.5 - 3                         | Data not available               | ~6                 |
| 20 mg BID                  | 7 | Data not available              | 0.5 - 3                         | Data not available               | ~6                 |

\*Note: Specific Cmax and AUC values per dose cohort from the primary publication were not available in the search results. Tmax and t1/2 values are generalized from a preliminary report of the study.[\[3\]](#)[\[7\]](#)

## Experimental Protocols

The characterization of AZD5153's pharmacokinetics involved validated and robust bioanalytical methods.

This protocol was used for characterizing single-dose and multiple-dose pharmacokinetics of AZD5153.[\[1\]](#)

- Sample Collection: Blood samples were collected in K2EDTA tubes.[\[1\]](#) Plasma was separated for analysis.
- Sample Preparation:
  - A stable, isotope-labeled internal standard (AZD5153-d4) was added to calibration standards, quality control samples, and study samples.[\[9\]](#)
  - All samples were then subjected to supported liquid extraction.[\[9\]](#)
- Analytical Technique:
  - The extracts were assayed by reversed-phase high-performance liquid chromatography (HPLC) coupled with Turbo Ion Spray tandem mass spectrometry (MS-MS).[\[1\]](#)[\[9\]](#)
- Mass Spectrometry Detection:
  - The mass transitions monitored were  $m/z$  480.2  $\rightarrow$  395.2 for AZD5153 and  $m/z$  484.2  $\rightarrow$  399.2 for the internal standard, AZD5153-d4.[\[1\]](#)[\[9\]](#)
- Quantification:
  - Concentrations were calculated with reference to a calibration series prepared by adding known amounts of AZD5153 to control plasma.[\[1\]](#) The validated calibration range was 0.0144 to 14.4 nmol/L.[\[1\]](#)[\[9\]](#) The method was fully validated in accordance with FDA guidelines.[\[1\]](#)

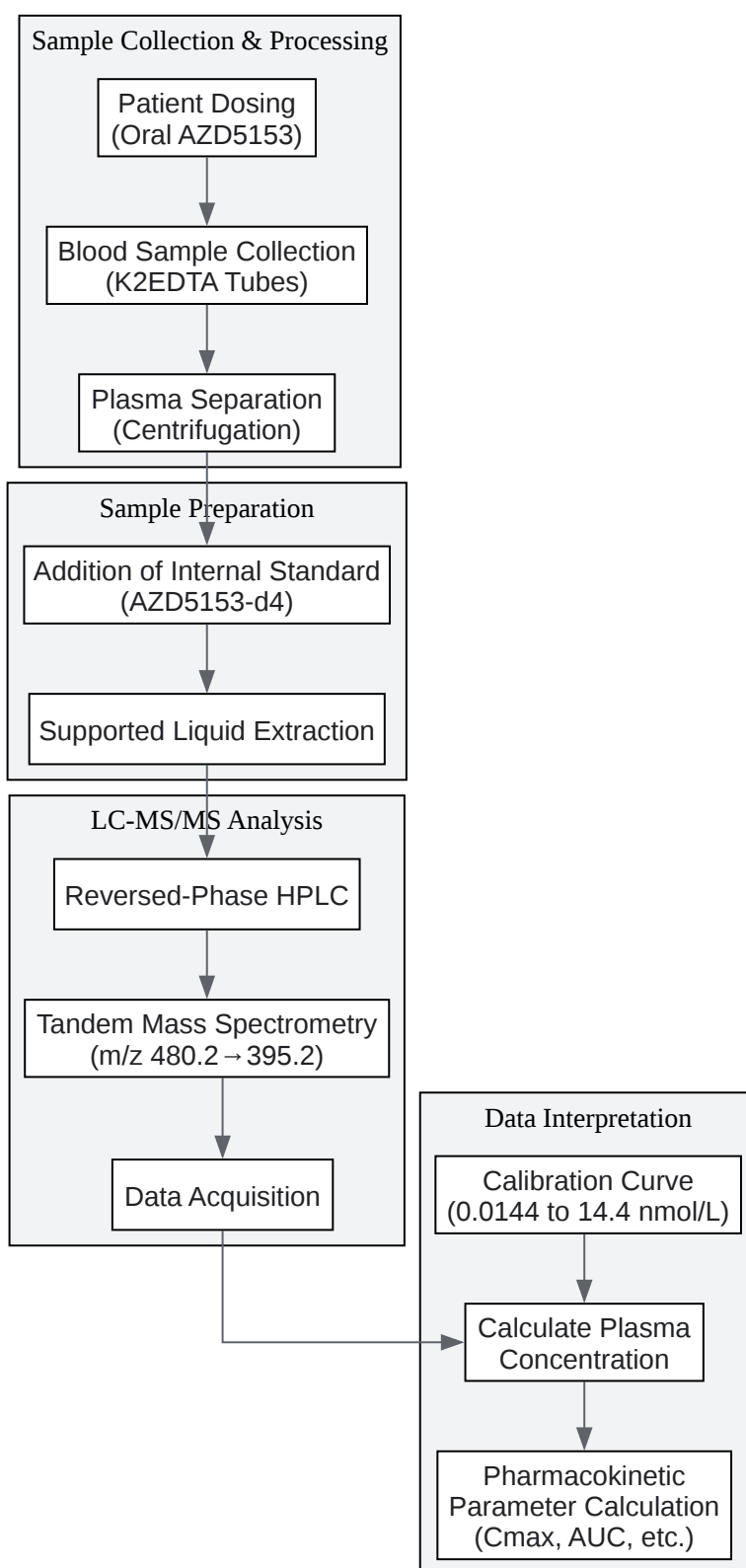
To assess target engagement in patients, the expression of target genes was measured in peripheral blood.[\[3\]](#)

- Objective: To evaluate dose-dependent modulation of peripheral biomarkers.[\[1\]](#)

- Biomarkers: Key biomarkers included HEXIM1, HIST2H2BF, CD274, and CCR2.[3][7]
- Findings: Strong evidence of peripheral target engagement was observed, including a dose-dependent upregulation of HEXIM1.[1][6]

## Visualizations: Workflows and Signaling Pathways

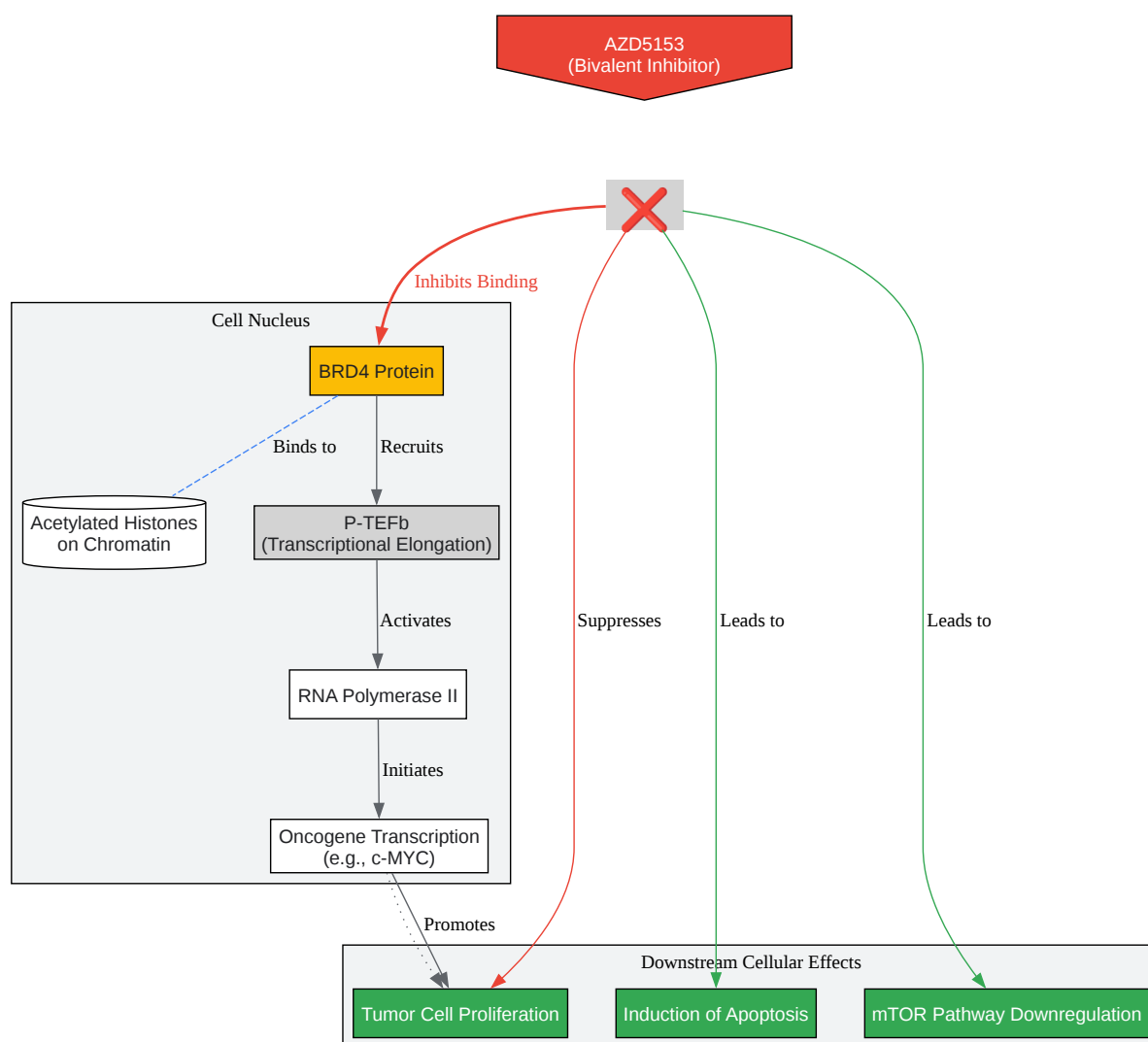
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying AZD5153 in patient plasma samples.



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Caption: Bioanalytical workflow for AZD5153 pharmacokinetic analysis.

AZD5153 functions by inhibiting BRD4, a key epigenetic reader protein that regulates the transcription of critical oncogenes.



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Caption: AZD5153 inhibits BRD4, blocking oncogene transcription.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacokinetics of Oral AZD5153]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605767#understanding-the-pharmacokinetics-of-oral-azd5153]

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